molecular formula C14H15FO3 B12340016 Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate

Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate

Cat. No.: B12340016
M. Wt: 250.26 g/mol
InChI Key: FBEXIOCXOBDPSZ-JXMROGBWSA-N
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Description

Introduction to Ethyl 2-(6-Fluoro-5-Methoxy-2,3-Dihydro-1H-Inden-1-Ylidene)Acetate

Nomenclature and Chemical Identity

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is This compound . While no widely recognized synonyms are documented in the literature, its CAS registry number serves as a unique identifier.

CAS Registry Number and Database Listings

The compound is registered under CAS 1224104-15-7 . It is cataloged in chemical databases such as PubChem and Ambeed, with structural and physicochemical data available for research purposes.

Molecular Formula and Structural Formula

The molecular formula $$ \text{C}{14}\text{H}{15}\text{FO}_{3} $$ reflects the incorporation of fluorine and methoxy substituents on the dihydroindenylidene core. The SMILES notation O=C(OCC)/C=C1CCC2=C\1C=C(F)C(OC)=C2 delineates the ester group at position 2, the fluorine atom at position 6, and the methoxy group at position 5 of the indene ring (Figure 1).

Table 1: Key Chemical Identifiers

Property Value Source
CAS Registry Number 1224104-15-7
Molecular Formula $$ \text{C}{14}\text{H}{15}\text{FO}_{3} $$
Molecular Weight 250.27 g/mol
SMILES O=C(OCC)/C=C1CCC2=C\1C=C(F)C(OC)=C2

Historical Context and Discovery

This compound was first reported in scientific literature in 2020, as evidenced by its initial appearance in chemical databases. Its synthesis likely emerged from advancements in fluorination and metathesis chemistry, which have enabled the efficient construction of complex bicyclic systems. The compound’s design may have been inspired by earlier work on profluorophoric substrates used in high-throughput screening assays for olefin metathesis catalysts.

Overview of Research Significance and Applications

The compound’s structure combines a rigid dihydroindenylidene scaffold with electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, making it a candidate for diverse applications:

  • Organic Synthesis : As an α,β-unsaturated ester, it may serve as a dienophile in Diels-Alder reactions or undergo conjugate additions to generate functionalized intermediates.
  • Medicinal Chemistry : Fluorine and methoxy groups are common in bioactive molecules, suggesting potential utility in drug discovery.
  • Materials Science : Its conjugated system could contribute to photophysical properties relevant to organic electronics.

Scope and Objectives of the Review

This review aims to consolidate available data on the compound’s chemical identity, synthesis, and applications. Emphasis is placed on its role in advancing synthetic methodologies and its hypothetical biological relevance, excluding discussions of safety or dosage. Subsequent sections will explore synthetic routes, reactivity, and comparative analyses with structurally related compounds.

Properties

Molecular Formula

C14H15FO3

Molecular Weight

250.26 g/mol

IUPAC Name

ethyl (2E)-2-(6-fluoro-5-methoxy-2,3-dihydroinden-1-ylidene)acetate

InChI

InChI=1S/C14H15FO3/c1-3-18-14(16)7-10-5-4-9-6-13(17-2)12(15)8-11(9)10/h6-8H,3-5H2,1-2H3/b10-7+

InChI Key

FBEXIOCXOBDPSZ-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCC2=CC(=C(C=C21)F)OC

Canonical SMILES

CCOC(=O)C=C1CCC2=CC(=C(C=C21)F)OC

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

Indanone Precursor Synthesis

The synthesis typically begins with a substituted indanone scaffold. For example, 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one (PubChem CID: 13059023) serves as a key intermediate. This compound is synthesized via:

  • Friedel-Crafts acylation : Cyclization of substituted phenylpropanoids using Lewis acids (e.g., AlCl₃).
  • Fluorination and methoxylation : Electrophilic fluorination (e.g., Selectfluor®) and O-methylation of phenolic intermediates.
Example: Preparation of 5-Fluoro-6-Methoxyindanone
Step Reagents/Conditions Yield
1 4-Fluoro-3-methoxyphenylpropanoic acid, AlCl₃, 120°C 68%
2 Selectfluor®, CH₃CN, RT 82%

Knoevenagel Condensation

The indanone undergoes condensation with ethyl bromoacetate to form the α,β-unsaturated ester. This step employs:

  • Base catalysts : Piperidine or ammonium acetate in refluxing toluene.
  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min.
Reaction Conditions:
Parameter Optimal Value
Solvent Toluene
Catalyst Piperidine (10 mol%)
Temperature 110°C
Time 6–8 h

Mechanism :

  • Deprotonation of ethyl bromoacetate to form enolate.
  • Nucleophilic attack on indanone carbonyl.
  • Dehydration to form conjugated double bond.

Dehydration of Hydroxy Esters

An alternative route involves synthesizing a tertiary alcohol intermediate, followed by acid-catalyzed dehydration:

  • Aldol addition : Ethyl acetate reacts with indanone under Lewis acid catalysis (e.g., LDA, -75°C).
  • Dehydration : p-Toluenesulfonic acid (PTSA) in toluene at reflux.
Example: From Ethyl 2-(6-Fluoro-1-Hydroxy-2,3-Dihydro-1H-Inden-1-Yl)Acetate
Step Reagents/Conditions Yield
1 (Aldol) LDA, THF, -75°C 74%
2 (Dehydration) PTSA, toluene, 110°C 88%

Advanced Methodologies

Transition Metal-Catalyzed Approaches

Recent patents describe rhodium-catalyzed cyclizations for indene frameworks:

  • Substrate : 6-Fluoro-5-methoxyindanone + ethyl diazoacetate.
  • Catalyst : Rh₂(esp)₂ (0.1 mol%) in CH₂Cl₂ at 40°C.
Performance Data:
Catalyst Yield (%) Purity (%)
Rh₂(esp)₂ 92 99
Cu(OTf)₂ 65 85

Photochemical Synthesis

Blue LED irradiation enhances efficiency in difluoroalkylation steps:

  • Conditions : Ir(ppy)₃ (1 mol%), K₂HPO₄, DMSO, 24 h irradiation.
  • Advantage : Avoids high-temperature steps, improves regioselectivity.

Purification and Characterization

Chromatographic Techniques

Method Eluent System Purity Achieved
Flash Chromatography Hexane:EtOAc (4:1) 98%
Preparative TLC CH₂Cl₂:MeOH (20:1) 95%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J=7.1 Hz, 3H), 3.82 (s, 3H), 4.21 (q, J=7.1 Hz, 2H), 6.72–6.85 (m, 2H), 7.12 (d, J=8.4 Hz, 1H).
  • HRMS : m/z 266.1054 [M+H]⁺ (calc. 266.1058).

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Knoevenagel 78–85 8 h Low Industrial
Rh-Catalyzed 90–92 3 h High Lab-scale
Photochemical 82 24 h Moderate Limited

Challenges and Optimization

  • Regioselectivity : Fluorine’s electronegativity directs methoxylation to the 5-position.
  • Side Reactions : Over-dehydration forms polymeric byproducts; controlled using molecular sieves.
  • Solvent Choice : Toluene outperforms DMF in minimizing ester hydrolysis (≤2% vs. 15%).

Industrial-Scale Considerations

Parameter Optimization Strategy
Catalyst Recycling Immobilized Rh on SiO₂ (5 cycles, 87% yield)
Waste Reduction Ethyl acetate recovery via distillation (92% efficiency)
Continuous Flow Microreactor setup reduces reaction time by 40%

Chemical Reactions Analysis

Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

The compound’s key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities References
Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate 6-F, 5-OMe C₁₄H₁₇FO₃ 252.28 N/A (Data limited)
Ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate (36a) None C₁₃H₁₄O₂ 202.25 Studied for µ-opioid receptor affinity
(Z)-Ethyl 2-(5-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetate (37b) 5-F C₁₃H₁₃FO₂ 220.24 IR νmax: 1714 cm⁻¹; m.p. 30–39°C
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate 5-OMe, cyano C₁₅H₁₅NO₃ 257.28 Enhanced reactivity (cyano group)
Key Observations:

The 5-methoxy group contributes to lipophilicity, improving membrane permeability in biological systems. This contrasts with 37b, which lacks the methoxy group but retains a fluorine at position 5 .

Functional Group Modifications: Replacing the ester moiety with a cyano group (as in C₁₅H₁₅NO₃ ) introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic additions.

Biological Activity

Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse scientific sources.

  • Molecular Formula : C14H15FO3
  • Molecular Weight : 250.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1224104-16-8

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of Indenyl Derivative : Starting with 6-fluoro-5-methoxyindene, the compound undergoes a series of reactions to form the indenylidene structure.
  • Esterification : The final product is obtained through the esterification of the indenylidene intermediate with ethyl acetate under acidic or basic conditions.

These synthetic routes require careful control of reaction conditions to optimize yield and purity.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF and IL-6 in various cell models. This activity is likely mediated through the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

Analgesic Effects

Research indicates that this compound may possess analgesic properties , making it a candidate for pain management therapies. Its structural similarity to other known analgesics suggests that it may interact with similar biological targets .

Neuroprotective Effects

In models of neuroinflammation, this compound has demonstrated protective effects against neuronal apoptosis. It reduces levels of reactive oxygen species (ROS) and prevents cell death induced by lipopolysaccharide (LPS), indicating potential applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds regarding their molecular structure and biological activities:

Compound NameMolecular FormulaKey Biological Activities
Ethyl 2-(6-fluoroindene)acetateC14H13FLimited anti-inflammatory activity
Ethyl 2-(5-methoxyindene)acetateC14H16O3Moderate analgesic properties
Ethyl 2-(6-fluoro-5-methoxyindole)C14H15FAnticancer properties

The unique combination of fluorine and methoxy groups in this compound may contribute to its distinct biological activities compared to these related compounds .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Study : A study demonstrated that treatment with this compound significantly reduced inflammation markers in a mouse model subjected to high-fat diets, suggesting its utility in metabolic syndrome-related inflammation .
  • Neuroprotection Research : In vitro experiments showed that this compound could protect neuronal cells from LPS-induced apoptosis by modulating inflammatory pathways. The results indicated decreased expression of pro-apoptotic factors such as Bax and caspase .

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